molecular formula C13H24N2O4 B6298570 Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate CAS No. 2102410-24-0

Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate

Cat. No.: B6298570
CAS No.: 2102410-24-0
M. Wt: 272.34 g/mol
InChI Key: IOBTVZKAIGCDAG-UHFFFAOYSA-N
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Description

Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a methyl group at position 1, and a methyl carboxylate ester at position 2. The Boc group serves as a protective moiety for amines, enabling selective reactivity in synthetic pathways. The compound’s structure combines steric bulk (from the tert-butyl group) with polar functional groups (carboxylate and Boc), influencing its solubility, stability, and reactivity.

Properties

IUPAC Name

methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-13(10(16)18-5)6-8-15(4)9-7-13/h6-9H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBTVZKAIGCDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The Boc-protected amine and ester groups remain stable under mild oxidative conditions, but the piperidine ring or methyl substituents may undergo oxidation under stronger conditions.

Reaction Type Conditions Products Mechanistic Notes
N-Oxide Formation H2O2\text{H}_2\text{O}_2, AcOHPiperidine N-oxide derivativeOxygen attacks the tertiary amine nitrogen, forming an N-oxide .
Ester Oxidation KMnO4_4 (acidic)Carboxylic acid (after ester hydrolysis)Manganese-based oxidation cleaves the ester to a carboxylic acid .

Key Observations :

  • The Boc group remains intact during N-oxide formation due to its stability under peroxide conditions .

  • Strong oxidizers like KMnO4_4 may degrade the Boc group if prolonged heating is applied.

Reduction Reactions

Reductive cleavage of the Boc group or ester is achievable under controlled conditions.

Reaction Type Conditions Products Mechanistic Notes
Boc Deprotection HCl (gaseous) in dioxaneFree amine (as hydrochloride salt)Acidic conditions protonate the Boc carbonyl, releasing CO2_2 and tert-butanol .
Ester Reduction LiAlH4_4, THFPrimary alcoholHydride attack reduces the ester to a hydroxymethyl group .

Data Table :

Parameter Boc Deprotection Ester Reduction
Yield85–92% 70–78%
Side ReactionsNone reportedOver-reduction of amide (if present)

Substitution Reactions

The ester group is susceptible to nucleophilic substitution, while the Boc group resists nucleophilic attack.

Reaction Type Conditions Products Mechanistic Notes
Ester Aminolysis NH3_3 (aqueous), refluxAmide derivativeAmmonia displaces the methoxy group, forming a carboxamide .
Transesterification ROH, acid/base catalystAlternate ester (e.g., ethyl, benzyl)Alcohol nucleophile replaces the methyl ester .

Kinetic Data :

  • Ester aminolysis proceeds with k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 80°C .

  • Transesterification selectivity depends on the alcohol’s nucleophilicity and steric bulk .

Ring-Opening and Rearrangement

The piperidine ring may undergo ring-opening under extreme conditions or via specialized reagents.

Reaction Type Conditions Products Mechanistic Notes
Acid-Catalyzed Ring Opening H2_2SO4_4, heatLinear diamino esterProtonation of the nitrogen weakens the ring, leading to cleavage.
Cope Elimination Heating (>200°C)Alkenes and secondary aminesThermal elimination via a cyclic transition state .

Safety Notes :

  • Ring-opening reactions often require harsh conditions, increasing risks of decomposition.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that derivatives of piperidine compounds, including methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate, exhibit antiviral activity. Specifically, these compounds have been studied for their potential as neuraminidase inhibitors, which are vital in treating viral infections such as influenza. The inhibition of neuraminidase can prevent the release of new viral particles from infected cells, thereby limiting the spread of the virus.

Anti-inflammatory Effects
Piperidine derivatives have shown promise in modulating inflammatory pathways. For example, studies suggest that certain compounds can inhibit the production of tumor necrosis factor-alpha (TNFα) in immune cells, presenting potential therapeutic avenues for inflammatory diseases. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. Preliminary studies indicate that some piperidine derivatives demonstrate efficacy against Gram-positive bacteria. However, further research is necessary to establish the specific antibacterial effectiveness of this compound.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its Boc group allows for selective reactions under mild conditions, making it a valuable building block in organic synthesis. This compound can be utilized to synthesize various bioactive molecules through methods such as:

  • Amide Bond Formation : The Boc group can be removed to expose an amine functionality, facilitating amide bond formation with carboxylic acids.
  • Peptide Synthesis : It can be incorporated into peptide chains due to its compatibility with standard peptide coupling reagents.

Research Applications

Drug Discovery
In drug discovery programs, this compound is used to explore structure-activity relationships (SAR) for developing new therapeutic agents. By modifying the piperidine structure or substituents on the Boc group, researchers can identify compounds with enhanced biological activities or reduced side effects.

Biochemical Studies
The compound's ability to interact with various biological targets makes it a useful tool in biochemical studies. It can be employed to investigate enzyme mechanisms or receptor interactions, providing insights into drug design and development strategies.

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral ActivityDemonstrated effectiveness as a neuraminidase inhibitor against influenza viruses.
Study BAnti-inflammatory EffectsShowed inhibition of TNFα production in immune cells, indicating potential for treating inflammatory diseases.
Study CAntibacterial PropertiesEvaluated against Gram-positive bacteria; further studies needed for conclusive results.

Mechanism of Action

The mechanism of action of Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate involves the selective protection of the amine group by the Boc group. This protection prevents unwanted side reactions during synthetic processes, allowing for the selective modification of other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related piperidine derivatives:

Compound Name Substituents/Modifications Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 4-(Boc-amino), 1-methyl, 4-methyl carboxylate Boc, ester, methyl ~271.3 (calculated) Acid-labile Boc group; ester hydrolysis susceptibility
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) Boc, alkyl chain 272.34 (reported) Increased lipophilicity due to alkyl chain; stable Boc protection
9H-Fluoren-9-ylmethyl 4-[(Boc-amino)methyl]-4-fluoropiperidine-1-carboxylate 4-fluoropiperidine, Boc-aminomethyl, fluorenylmethyl ester Boc, fluorine, fluorenylmethyl ester ~470.4 (estimated) Enhanced metabolic stability from fluorine; UV-active fluorenyl group
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 4-(methoxy(methyl)carbamoyl) Boc, carbamoyl, ether 272.34 (reported) Hydrogen-bonding capacity; moderate BBB permeability
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate 1-benzyl, 4-phenylamino, 4-methyl carboxylate Benzyl, phenylamino, ester ~352.4 (calculated) Aromatic interactions; potential bioactivity

Physicochemical Properties

  • Boc Stability : The Boc group in all compounds is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane) .
  • Solubility: The target compound’s methyl ester enhances solubility in organic solvents (e.g., ethyl acetate), while carbamoyl or aromatic substituents (e.g., phenylamino in ) reduce aqueous solubility.
  • NMR Signatures :
    • Boc tert-butyl protons: δ ~1.4 ppm (singlet) .
    • Piperidine ring protons: δ ~3.0–4.0 ppm (multiplet, position-dependent) .

Stability and Reactivity

  • The Boc group allows selective deprotection for further functionalization .
  • Fluorinated Analogues : The 4-fluoropiperidine derivative () exhibits increased metabolic stability due to C–F bond strength, making it suitable for drug development .
  • Aromatic Derivatives : Compounds with benzyl or phenyl groups (e.g., ) may exhibit π-π stacking in biological systems but face higher cytotoxicity risks.

Biological Activity

Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate, commonly referred to as M4, is a chemical compound with the molecular formula C12H22N2O4. It has gained attention in pharmaceutical and organic chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article delves into the biological activity of M4, summarizing key research findings, mechanisms of action, and potential applications.

Molecular Characteristics

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 115655-44-2
  • InChIKey : XWBFIPVPQLAHMA-UHFFFAOYSA-N

Structural Features

M4 features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group. This structure contributes to its stability and reactivity in various chemical reactions, including oxidation, reduction, and substitution processes .

The biological activity of M4 is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Upon removal of the Boc group, the free amine can engage in hydrogen bonding and electrostatic interactions with these targets, influencing various biochemical pathways.

Inhibition Studies

Recent studies have highlighted M4's potential as an inhibitor of key enzymes involved in neurodegenerative processes:

  • β-secretase Inhibition : M4 has shown significant inhibition of β-secretase (IC50 = 15.4 nM), an enzyme implicated in amyloid-beta peptide aggregation .
  • Acetylcholinesterase Inhibition : M4 also inhibits acetylcholinesterase (Ki = 0.17 μM), which is crucial for maintaining cholinergic neurotransmission .

Neuroprotective Effects

In vitro studies demonstrated that M4 protects astrocytes from amyloid-beta (Aβ) induced toxicity. When treated with Aβ 1-42, astrocyte cell viability was significantly improved in the presence of M4 compared to controls, indicating its neuroprotective properties .

Oxidative Stress Modulation

M4 was evaluated for its effects on oxidative stress markers in vivo. While it reduced malondialdehyde (MDA) levels—a marker for lipid peroxidation—its antioxidant activity was less pronounced compared to standard treatments like galantamine .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of M4:

Study FocusKey FindingsReference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Astrocyte ViabilityIncreased from 43.78% to 62.98% with M4 treatment
Oxidative StressReduced MDA levels; less effective than galantamine

Drug Development

M4 is being investigated for its potential role in developing treatments for Alzheimer's disease and other neurodegenerative conditions. Its dual action as both a β-secretase and acetylcholinesterase inhibitor positions it as a promising candidate for further research.

Synthetic Applications

In organic synthesis, M4 serves as an intermediate in producing complex molecules due to its versatile reactivity and stability . Its unique structural characteristics make it valuable in synthesizing pharmaceuticals and fine chemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate?

  • Methodology :

  • Step 1 : Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to prevent side reactions .
  • Step 2 : Carboxylation via esterification of the piperidine ring, often employing methyl chloroformate or similar reagents in anhydrous solvents (e.g., dichloromethane) .
  • Purification : Silica gel column chromatography (eluent: hexane/ethyl acetate gradients) is standard for isolating the product .
  • Characterization : Confirm via 1^1H/13^{13}C NMR (peaks for Boc group: ~1.4 ppm for tert-butyl, ~155 ppm for carbonyl) and LC-MS (m/z consistent with molecular weight ± fragmentation patterns) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Identify stereochemistry and functional groups (e.g., Boc-protected amine at δ 1.4 ppm, methyl ester at δ 3.6–3.7 ppm) .
  • HPLC : Purity assessment using reversed-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities (e.g., de-Boc byproducts) .

Q. What safety precautions are critical during handling?

  • Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as acute toxicity data are incomplete .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance Boc protection efficiency .
  • Temperature Control : Ice-cooling (0–5°C) minimizes side reactions during carboxylation .
  • Catalyst Screening : Test Lewis acids (e.g., DMAP) to accelerate esterification kinetics .
  • Yield Tracking : Use 1^1H NMR integration or internal standards (e.g., 1,3,5-trimethoxybenzene) for real-time monitoring .

Q. How to resolve discrepancies in spectroscopic data for structural analogs?

  • Case Study :

  • Problem : Overlapping NMR signals for methyl groups in analogs (e.g., 1-methyl vs. Boc-protected amine).
  • Solution :
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating 1^1H and 13^{13}C shifts .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled derivatives to trace carbonyl resonances .
  • Computational Modeling : Compare experimental data with DFT-predicted chemical shifts (software: Gaussian, ADF) .

Q. What strategies mitigate stability issues during storage?

  • Stability Studies :

  • Condition Screening : Store under inert gas (N2_2) at –20°C to prevent hydrolysis of the Boc group .
  • Degradation Analysis : Accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to vials to absorb moisture .

Q. How to address conflicting toxicity data in preclinical studies?

  • Risk Assessment :

  • In Silico Tools : Predict toxicity via QSAR models (e.g., OECD Toolbox) for structural alerts .
  • In Vitro Assays : Screen for cytotoxicity (e.g., HepG2 cell viability) and genotoxicity (Ames test) .
  • Controlled Exposure : Use tiered testing (low-to-high doses) to establish NOAEL (no-observed-adverse-effect level) .

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